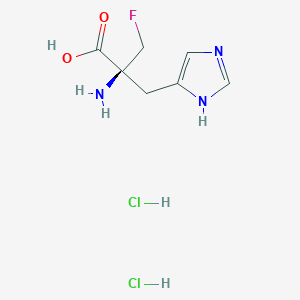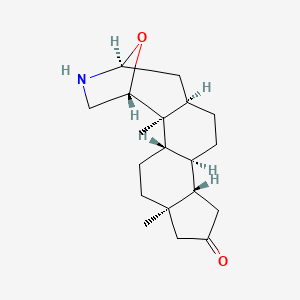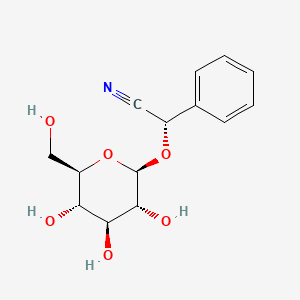
Sauristolactam
Descripción general
Descripción
Sauristolactam is a naturally occurring alkaloid that was first isolated from the extracts of the aquatic weed Saururus cernuus L. (Saururaceae) by Rao and Reddy in 1990 . It belongs to the aristolactam family, which is characterized by a phenanthrene lactam scaffold . This compound has garnered significant interest due to its unique structure and promising biological properties, including potential anticancer, neuroprotective, and osteoclast differentiation inhibitory activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sauristolactam typically involves a multi-step process. One efficient and practical route starts from 2-methoxy-4-methylphenol . The synthetic strategy includes the following key steps:
Benzylic Protection: The phenol is protected using a benzyl group.
Vilsmeier Reaction: The protected phenol undergoes a Vilsmeier reaction with phosphorus oxychloride and dimethylformamide to form benzaldehyde.
Oxidation: The benzaldehyde is oxidized using sodium hypochlorite in a pH 7 buffer solution to produce benzoic acid.
Esterification: The benzoic acid is converted into its methyl ester using catalytic sulfuric acid.
Bromination: The methyl ester undergoes bromination under acidic conditions, with the protecting group switched from benzyl to acetyl to avoid undesired products.
Suzuki-Miyaura Coupling/Aldol Condensation: The final steps involve a Suzuki-Miyaura coupling and aldol condensation cascade reaction to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic route described above can be scaled up for industrial applications. The key to industrial production lies in optimizing reaction conditions and yields at each step to ensure cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Sauristolactam undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions, particularly involving halogens, can yield various analogues.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite in a pH 7 buffer solution.
Reduction: Common reducing agents like lithium aluminum hydride.
Substitution: Halogenation using bromine under acidic conditions.
Major Products: The major products formed from these reactions include various aristolactam derivatives, which can exhibit different biological activities depending on the modifications made to the phenanthrene lactam scaffold .
Aplicaciones Científicas De Investigación
Sauristolactam has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of phenanthrene lactam alkaloids.
Medicine: It has potential as an anticancer agent, with activity against various tumor cell lines, including HCT-15 colon cancer cells.
Industry: Its unique structure and biological properties make it a valuable compound for developing new pharmaceuticals and therapeutic agents.
Mecanismo De Acción
The mechanism of action of sauristolactam involves several molecular targets and pathways:
Anticancer Activity: It exerts its effects by inhibiting the proliferation of cancer cells, potentially through the direct inhibition of specific enzymes or signaling pathways involved in cell growth and survival.
Neuroprotective Activity: this compound protects neurons by inhibiting nitric oxide production, which is a key factor in glutamate-induced neurotoxicity.
Osteoclast Differentiation Inhibition: It blocks the receptor activator of nuclear factor-κB ligand (RANKL)-induced osteoclastogenesis, thereby preventing bone resorption.
Comparación Con Compuestos Similares
Sauristolactam is part of the aristolactam family, which includes several structurally related compounds:
Aristolactam BII (Cepharanone B): Another member of the aristolactam family with similar biological activities.
N-Methyl Piperolactam A: A related compound with a similar phenanthrene lactam scaffold.
Uniqueness: this compound stands out due to its specific combination of biological activities, including anticancer, neuroprotective, and osteoclast differentiation inhibitory effects. Its unique structure allows for various chemical modifications, making it a versatile compound for research and therapeutic applications .
Propiedades
IUPAC Name |
14-hydroxy-15-methoxy-10-methyl-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-18-12-7-9-5-3-4-6-10(9)15-14(12)11(17(18)20)8-13(19)16(15)21-2/h3-8,19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFZNTLPRUIGKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC3=CC=CC=C3C4=C2C(=CC(=C4OC)O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80155921 | |
| Record name | Sauristolactam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80155921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128533-02-8 | |
| Record name | Sauristolactam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128533028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sauristolactam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80155921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3aR,4S,6Z,10E,11aR)-4-hydroxy-10-(hydroxymethyl)-6-methyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B1681407.png)





![(1R,4R,9S,10S,14S)-7-(furan-3-yl)-9-methyl-6,16-dioxatetracyclo[8.7.0.01,14.04,9]heptadec-12-ene-5,15-dione](/img/structure/B1681414.png)





